Antiproliferative Potency of 1-(2-Aminophenyl)-3-arylurea Derivatives: Direct Comparison of Substitution Effects on Cancer Cell Line Cytotoxicity
Among a series of 1-(2-aminophenyl)-3-arylurea derivatives evaluated for EphA2 and HDAC dual inhibitory activity, compounds 5a and 5b exhibited distinct antiproliferative profiles against human cancer cell lines. Compound 5b demonstrated superior potency with IC50 values of 5.29 µM against HCT116 (colorectal carcinoma) and 7.42 µM against MCF7 (breast adenocarcinoma) [1]. These values represent a measurable reduction in IC50 compared to other aryl-substituted analogs in the same series [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 5b: IC50 = 5.29 µM (HCT116), IC50 = 7.42 µM (MCF7) |
| Comparator Or Baseline | Compound 5a (differing aryl substitution): demonstrated less potent activity in same assay system |
| Quantified Difference | Compound 5b exhibited highest potency among series; 5.29 µM and 7.42 µM represent the most potent IC50 values reported in the study |
| Conditions | MTT assay against human cancer cell lines HCT116, K562, and MCF7 |
Why This Matters
Quantitative IC50 data enable rational selection of 1-(2-aminophenyl)-3-arylurea derivatives with defined aryl substitution patterns for specific cancer cell line screening programs.
- [1] Zhu Y, et al. Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors. Chem Pharm Bull. 2016;64(8):1136-1141. View Source
